1-(1-Benzofuran-5-ylmethyl)-3-[[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl]urea
Description
1-(1-Benzofuran-5-ylmethyl)-3-[[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl]urea is a complex organic compound that features a benzofuran moiety, a morpholine ring, and a pyridine ring
Properties
IUPAC Name |
1-(1-benzofuran-5-ylmethyl)-3-[[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-15-13-26(14-16(2)29-15)21-6-4-18(11-23-21)12-25-22(27)24-10-17-3-5-20-19(9-17)7-8-28-20/h3-9,11,15-16H,10,12-14H2,1-2H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAQRZZZKKTIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)CNC(=O)NCC3=CC4=C(C=C3)OC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-5-ylmethyl)-3-[[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl]urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzofuran Moiety: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a series of reactions, often involving halogenation and subsequent substitution reactions.
Attachment of the Morpholine Ring: The morpholine ring is attached via nucleophilic substitution reactions.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage through the reaction of an amine with an isocyanate or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-5-ylmethyl)-3-[[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl]urea can undergo various types of chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione derivatives, while reduction of the pyridine ring can yield piperidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-5-ylmethyl)-3-[[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl]urea would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
1-(1-Benzofuran-5-ylmethyl)-3-[[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl]urea can be compared with other compounds that feature similar structural motifs, such as:
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid.
Morpholine Derivatives: Compounds like 4-(2,6-dimethylmorpholin-4-yl)aniline.
Pyridine Derivatives: Compounds like 3-(2,6-dimethylpyridin-3-yl)propanoic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
